molecular formula C19H14N2O6 B1680982 Sirt6-IN-5 CAS No. 891002-11-2

Sirt6-IN-5

Cat. No. B1680982
M. Wt: 366.3 g/mol
InChI Key: WCJCTRHTVZUWSD-UHFFFAOYSA-N
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Description

“Sirt6-IN-5” is a potent and selective inhibitor of SIRT6 (Sirtuin 6). It is a cell penetrant and has been shown to improve glucose tolerance in a type 2 diabetes mouse model .


Chemical Reactions Analysis

SIRT6 has been shown to possess weak deacetylation, mono-ADP-ribosyltransferase activity, and deacylation activity in vitro . It selectively deacetylates H3K9Ac and regulates global protein synthesis .

Scientific Research Applications

Role in Stem Cell Fate and Differentiation

Sirtuin 6 (SIRT6) plays a critical role in embryonic stem cell fate by interacting with TET enzymes to regulate the production of 5-hydroxymethylcytosine, influencing cell lineage commitment towards neuroectoderm development. This mechanism involves the derepression of key pluripotency factors and highlights SIRT6's role in maintaining the balance between pluripotency and differentiation through epigenetic modifications (Etchegaray et al., 2015).

DNA Repair and Stress Response

SIRT6 promotes DNA repair under stress by activating PARP1, thus playing a significant role in maintaining genome stability. Its recruitment to DNA double-strand breaks and stimulation of both nonhomologous end joining and homologous recombination pathways underscore its importance in cellular stress response mechanisms (Mao et al., 2011).

Protection Against Oxidative Stress

SIRT6 safeguards human mesenchymal stem cells from oxidative stress by coactivating NRF2, underscoring its role in stem cell homeostasis and defense against oxidative damage. This function is particularly critical in maintaining stem cell functionality and preventing premature cellular aging (Pan et al., 2016).

Cancer Progression and Prognosis

The expression and function of SIRT6 in cancer, particularly in colon cancer, where it has been shown to suppress cell proliferation and induce apoptosis through the JAK2/STAT3 signaling pathway, highlights its potential as a biomarker for cancer prognosis and a target for therapeutic intervention (Li et al., 2018).

Regulation of Repetitive Elements and Aging

SIRT6 represses LINE1 retrotransposons, contributing to genome stability and potentially impacting age-related pathologies like cancer. This regulatory function emphasizes SIRT6's role in chromatin organization and transcriptional repression, with implications for understanding the mechanisms of aging and disease (Van Meter et al., 2014).

Insights into SIRT6's Molecular Interactions and Functions

Comprehensive analyses of SIRT6 protein interactions and the dependency of these interactions on its catalytic activity provide insights into its role in diverse cellular processes including transcription regulation, chromatin organization, and DNA repair. This understanding is crucial for deciphering the multifaceted roles of SIRT6 in cell biology and disease processes (Miteva & Cristea, 2013).

Safety And Hazards

While specific safety and hazards related to “Sirt6-IN-5” are not detailed in the available resources, it’s important to note that SIRT6 has been implicated in several aging-related human diseases, including cancer . High SIRT6 expression might be a potential biomarker predicting better prognosis in gastrointestinal cancers .

Future Directions

SIRT6 has multiple salutary effects on metabolic homeostasis and liver health, and it may serve as a therapeutic target for hepatic metabolic diseases . At present, few studies have shown whether SIRT6 could enhance the anti-tumor ability by regulating the activity of immune cells; this may become a new research direction in the future .

properties

IUPAC Name

5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJCTRHTVZUWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid

CAS RN

891002-11-2
Record name 5-[4-(furan-2-amido)benzamido]-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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